molecular formula C12H8BrFN2O2 B14233161 N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide CAS No. 783371-19-7

N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide

Cat. No.: B14233161
CAS No.: 783371-19-7
M. Wt: 311.11 g/mol
InChI Key: OWYGSTLQNOXYMS-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide is a compound that belongs to the class of organic compounds known as N-arylamides. These compounds contain a carboxamide group that is N-linked to an aryl group. The presence of bromine and fluorine atoms in the structure imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-aminopyridine and 5-fluoro-2-hydroxybenzoic acid.

    Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromopyridin-2-yl)-2-bromoacetamide: This compound has a similar structure but with a bromoacetamide group instead of a benzamide group.

    6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound shares the 5-bromopyridin-2-yl moiety but has different functional groups.

Uniqueness

N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct advantages in various applications.

Properties

CAS No.

783371-19-7

Molecular Formula

C12H8BrFN2O2

Molecular Weight

311.11 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide

InChI

InChI=1S/C12H8BrFN2O2/c13-7-1-4-11(15-6-7)16-12(18)9-5-8(14)2-3-10(9)17/h1-6,17H,(H,15,16,18)

InChI Key

OWYGSTLQNOXYMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)Br)O

Origin of Product

United States

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